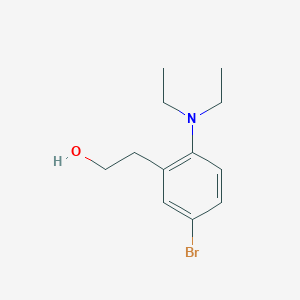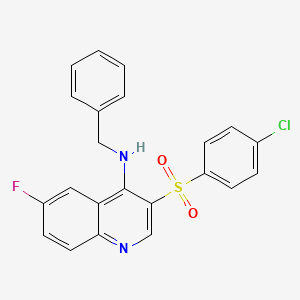
2-(5-Bromo-2-(diethylamino)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-Bromo-2-(diethylamino)phenyl)ethanol” is a chemical compound that is part of the family of tertiary alkanolamine multi-component aqueous solvents . It has a high chemical stability and resistance against degradation .
Synthesis Analysis
The synthesis of this compound involves the use of 2-(Diethylamino)ethanol (DEEA), which can be used as a co-solvent with methyldiethanolamine (MDEA) and sulfolane . DEEA is also used to prepare quaternary ammonium salts . These salts are widely used as phase transfer catalysts to promote reactions between immiscible phases .Molecular Structure Analysis
The molecular structure of “2-(5-Bromo-2-(diethylamino)phenyl)ethanol” is complex. The InChI code for this compound is1S/C12H18BrNO/c1-3-14 (4-2)12-6-5-11 (13)9-10 (12)7-8-15/h5-6,9,15H,3-4,7-8H2,1-2H3 .
Aplicaciones Científicas De Investigación
Complexation with Metal Ions
This compound is known for forming complexes with various metal ions. For instance, it forms a 1:1 complex with the uranyl ion in the presence of sulphosalicylic acid, which acts as a stabilizer . This property is particularly useful in the field of analytical chemistry, where such complexes are used for the spectrophotometric determination of metals.
Thermodynamic Studies
The thermodynamic stability constants and parameters of its complexes with Cu(II), Co(II), Ni(II), and Zn(II) have been evaluated . These studies are essential for understanding the behavior of these complexes in various conditions, which has implications in environmental chemistry and metallurgy.
Spectrophotometric Analysis
Due to its ability to form colored complexes with metal ions, this compound is used in spectrophotometric analysis for the quantitative determination of trace metals . This application is significant in water quality monitoring and the mining industry.
Kinetic Measurements
The kinetics of complexation of uranium with derivatives of this compound have been studied using stopped-flow spectrophotometry . Such kinetic measurements are crucial in nuclear chemistry and environmental monitoring of radioactive elements.
Voltammetric Behavior Studies
The voltammetric and spectrophotometric behavior of its copper(II) complex has been studied, which is relevant in electrochemistry . This research can lead to advancements in sensor technology and electroanalytical methods.
Buffer Systems in Analytical Procedures
It acts as a ligand in buffer systems for stabilizing metal complexes during analytical procedures . This is particularly important in the development of new analytical reagents and methods in pharmaceutical and chemical research.
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
2-[5-bromo-2-(diethylamino)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-3-14(4-2)12-6-5-11(13)9-10(12)7-8-15/h5-6,9,15H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRIVWMFUKBKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)Br)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-(diethylamino)phenyl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2937886.png)
![2-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2937888.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2937889.png)
![1-[(1-Methanesulfonylpiperidin-4-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B2937890.png)

![5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2937893.png)


![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2937898.png)
![(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2937901.png)
![(E)-8-fluoro-3-((4-methoxybenzylidene)amino)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2937903.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2937904.png)